molecular formula C20H25NO9 B081894 Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 13089-21-9

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No. B081894
CAS RN: 13089-21-9
M. Wt: 423.4 g/mol
InChI Key: RTIVQWVVADQPHA-LASHMREHSA-N
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Description

Synthesis Analysis

The synthesis of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride. This process results in the formation of a crystalline structure, highlighting the compound's robust synthetic accessibility and its potential for further chemical modifications (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through X-ray diffraction analysis, revealing its crystallization in the hexagonal space group P65. Its structure features an intermolecular hydrogen bond between the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule, which is crucial for understanding its chemical behavior and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including those leading to the synthesis of glycosylated compounds. For example, its reactivity with glycosyl bromides under catalyzed conditions enables the synthesis of diverse oligosaccharides, showcasing its utility in glycoscience research (Carbohydrate Research, 1982).

Physical Properties Analysis

The physical properties of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, such as solubility, melting point, and crystal structure, are integral to its application in synthesis and pharmaceutical research. However, detailed analysis of these properties requires further study and characterization.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are key to understanding the compound's potential applications in organic synthesis and drug design. Its ability to form intermolecular hydrogen bonds contributes to its chemical stability and reactivity, providing a foundation for exploring its use in developing novel chemical entities (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Future Directions

This compound is a highly sought-after compound in the biomedical sector . It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections . Its structural uniqueness makes it a promising candidate for combating a diverse range of diseases, encompassing cancer, bacterial infections, and inflammatory disorders .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIVQWVVADQPHA-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425065
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

CAS RN

13089-21-9
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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